molecular formula C14H21ClN4O2 B1662326 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

Cat. No.: B1662326
M. Wt: 312.79 g/mol
InChI Key: RHCWAHDCHQTNBR-IWKKHLOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4;  IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice.
Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.

Properties

IUPAC Name

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWAHDCHQTNBR-IWKKHLOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
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1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
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1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
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1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
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1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 6
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1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

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